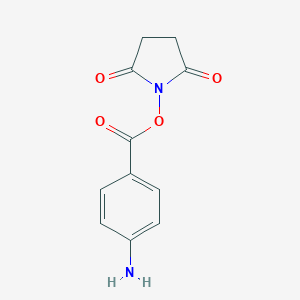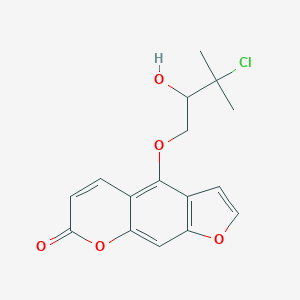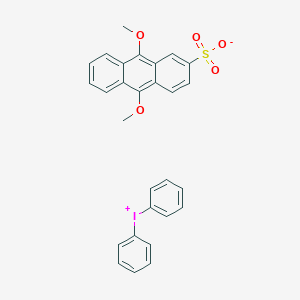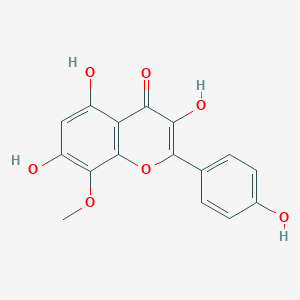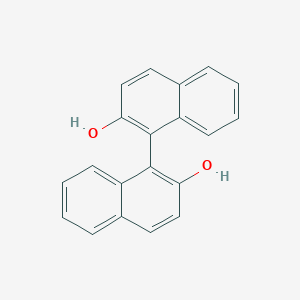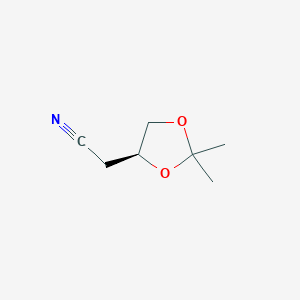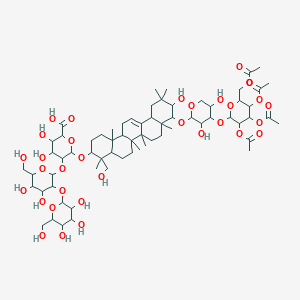
翼叶碱
描述
Uncarine c is a chemical compound that belongs to the alkaloid family. It is extracted from the roots of the plant Uncaria rhynchophylla, also known as Gou Teng in traditional Chinese medicine. Uncarine c has been the subject of scientific research due to its potential medicinal properties.
科学研究应用
- 翼叶碱具有抗炎作用。在关节炎和诱导耳肿胀的小鼠模型中,它显示出希望。具体来说:
- 翼叶碱表现出抗氧化特性。 它抑制髓过氧化物酶的活性,有助于其对氧化应激的保护作用 .
抗炎潜力
抗氧化活性
抗癌和抗突变潜力
作用机制
Target of Action
Pteropodine, also known as Uncarine C, is a heterohimbine-type oxindole alkaloid . It is primarily found in the plant ‘Cat’s Claw’ (Uncaria tomentosa) . The compound’s primary targets are related to the modulation of the immune system and the nervous system .
Mode of Action
Pteropodine interacts with its targets, leading to significant changes in the immune and nervous systems . It has been found to exhibit anti-inflammatory effects in various specific and non-specific tests . For instance, it showed a 51%, 66%, and 70% inhibitory effect at doses of 10, 20, and 40 mg/kg, respectively, in the rat paw edema test .
Biochemical Pathways
Pteropodine affects several biochemical pathways related to inflammation and oxidative stress . It has been found to decrease the rate of sister-chromatid exchanges and micronucleated polychromatic erythrocytes in mice administered doxorubicin . Furthermore, it has been shown to induce lymphocyte production in mice .
Pharmacokinetics
Its anti-inflammatory and antioxidant effects suggest that it is bioavailable and can reach its targets effectively .
Result of Action
The molecular and cellular effects of Pteropodine’s action are significant. It has been found to decrease the frequency of sister-chromatid exchanges and micronucleated polychromatic erythrocytes in mice administered with doxorubicin . Furthermore, it partially corrected bone marrow cytotoxicity induced by doxorubicin, as it showed an improvement in the rate of polychromatic erythrocytes . Additionally, it increased the production of lymphocytes by up to 25.8% over the control value along a 96-hour assay .
Action Environment
The action, efficacy, and stability of Pteropodine can be influenced by various environmental factors. For instance, the study conditions, such as the animal model used and the dosage administered, can significantly impact the compound’s anti-inflammatory and antioxidant effects . .
生化分析
Biochemical Properties
Pteropodine has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It modulates the functions of M1 muscarinic and 5-HT2 receptors . These interactions are crucial for its biomedical properties related to the modulation of the immune and nervous systems .
Cellular Effects
Pteropodine exerts several effects on different types of cells and cellular processes . It influences cell function by modulating the immune system, nervous system, and inflammatory processes . For instance, it has been shown to decrease the frequency of sister-chromatid exchanges and micronucleated polychromatic erythrocytes in mice .
Molecular Mechanism
At the molecular level, Pteropodine exerts its effects through binding interactions with biomolecules and changes in gene expression . It enhances the current responses evoked by both acetylcholine and 5-hydroxyhyptamine (5-HT) in a concentration-dependent and reversible manner .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pteropodine change over time . It has been observed to have a significant inhibitory effect on myeloperoxidase enzyme activity . This indicates that Pteropodine may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of Pteropodine vary with different dosages . For example, in a rat paw edema test, a 51%, 66%, and 70% inhibitory effect was observed with 10, 20, and 40 mg/kg of Pteropodine, respectively .
Metabolic Pathways
属性
IUPAC Name |
methyl (1S,4aS,5aS,6R,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIAZDVHNCCPDM-QLMFUGSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319093 | |
| Record name | Pteropodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5629-60-7 | |
| Record name | Pteropodine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5629-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uncarine C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005629607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pteropodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5629-60-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PTEROPODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W24PZJ9QRZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of uncarine C and what is its molecular formula and weight?
A1: Uncarine C is a complex organic molecule with the following characteristics:
Q2: How does uncarine C's structure differ from its stereoisomer, uncarine E?
A2: Uncarine C and uncarine E (isopteropodine) are epimers, meaning they differ in the configuration at a single stereocenter. Specifically, they differ in the configuration at the spiro carbon atom. Uncarine C possesses an R configuration at this spiro center, while uncarine E possesses an S configuration. [, , ]
Q3: What methods have been used to isolate and purify uncarine C from plant material?
A3: Several techniques have proven effective in isolating and purifying uncarine C:
- pH-Zone Refining Counter-Current Chromatography: This method has been successfully employed to separate and purify uncarine C from Uncaria macrophylla Wall extracts, achieving over 96% purity. []
Q4: What spectroscopic data is available for uncarine C?
A4: Researchers have utilized various spectroscopic techniques to characterize uncarine C, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies have been crucial in elucidating the structure and stereochemistry of uncarine C, particularly in differentiating it from other closely related alkaloids. [, ]
- Circular Dichroism (CD) Spectroscopy: CD spectroscopy has been employed to study the stereochemistry of uncarine C and related compounds. []
Q5: Are there any known effects of uncarine C on memory and cognitive function?
A6: While research in this area is limited, one study explored the effects of uncarine C, among other Uncaria tomentosa alkaloids, on amnesia induced in mice. The results suggest potential effects on memory retention, but further investigation is needed. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




